molecular formula C21H20BrFN2O3 B14053387 Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B14053387
M. Wt: 447.3 g/mol
InChI Key: LXDOBTQATIALEY-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Indoline Core: This step involves the cyclization of an appropriate precursor to form the indoline core.

    Introduction of the Spiro Center: The spiro center is introduced through a reaction that forms the spiro linkage between the indoline and piperidine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
  • 5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

Benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20BrFN2O3

Molecular Weight

447.3 g/mol

IUPAC Name

benzyl 6-bromo-4-fluoro-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H20BrFN2O3/c1-24-17-12-15(22)11-16(23)18(17)21(19(24)26)7-9-25(10-8-21)20(27)28-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3

InChI Key

LXDOBTQATIALEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)C3(C1=O)CCN(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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